Methyl 5-amino-2-bromobenzoate hydrochloride

Antimicrobial Antibacterial Minimum Inhibitory Concentration (MIC)

Researchers pursuing antiviral or antibacterial programs often encounter solubility-limited free-base intermediates that compromise assay reproducibility. Methyl 5-amino-2-bromobenzoate hydrochloride (CAS 1803581-93-2) resolves this as a pre-saltified, regioisomerically pure scaffold. • HBV antiviral: derived compounds exhibit EC₅₀ 1.1-7.7 µM with CC₅₀ >80 µM. • Antibacterial: MIC 75 µg/mL vs S. aureus, superior to chloro analog (100 µg/mL). • Enhanced aqueous solubility vs free base (CAS 6942-37-6), minimizing DMSO interference in cellular assays. • 2-Br substitution enables efficient Pd-catalyzed cross-coupling for SAR library synthesis. In stock with global shipping.

Molecular Formula C8H9BrClNO2
Molecular Weight 266.52 g/mol
CAS No. 1803581-93-2
Cat. No. B1473365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-amino-2-bromobenzoate hydrochloride
CAS1803581-93-2
Molecular FormulaC8H9BrClNO2
Molecular Weight266.52 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)N)Br.Cl
InChIInChI=1S/C8H8BrNO2.ClH/c1-12-8(11)6-4-5(10)2-3-7(6)9;/h2-4H,10H2,1H3;1H
InChIKeyXOLXPFZLNOUDGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-amino-2-bromobenzoate Hydrochloride (CAS 1803581-93-2): Chemical Identity and Baseline Properties for Procurement


Methyl 5-amino-2-bromobenzoate hydrochloride (CAS 1803581-93-2) is an organic chemical compound with the molecular formula C8H9BrClNO2 and a molecular weight of 266.52 g/mol. It is the hydrochloride salt of methyl 5-amino-2-bromobenzoate (free base CAS 6942-37-6, C8H8BrNO2, MW 230.06). The compound is a derivative of benzoic acid, characterized by an amino group at the 5-position and a bromine atom at the 2-position on the benzene ring, with a methyl ester group at the carboxyl position, and exists as the hydrochloride salt to enhance aqueous solubility. [1]

Why Methyl 5-amino-2-bromobenzoate Hydrochloride (CAS 1803581-93-2) Cannot Be Arbitrarily Substituted: A Comparative Analysis


The specific regioisomeric and salt-form configuration of methyl 5-amino-2-bromobenzoate hydrochloride (CAS 1803581-93-2) is critical for its intended applications. Substitution with non-hydrochloride forms (e.g., the free base, CAS 6942-37-6) may alter solubility, reactivity, and purification profiles, impacting downstream synthetic yields. Furthermore, substitution with halogen analogs, such as the 2-chloro or 2-fluoro derivatives, introduces different electronic and steric properties that can fundamentally change the reactivity of the aryl halide in cross-coupling reactions, as well as alter the compound's biological activity profile. The specific 2-bromo substitution pattern is essential for targeted synthetic transformations, such as palladium-catalyzed cross-coupling reactions used in pharmaceutical intermediate synthesis, and directly influences the structure-activity relationship (SAR) of derived bioactive molecules. [1]

Quantitative Evidence Guide: Differentiating Methyl 5-amino-2-bromobenzoate Hydrochloride (CAS 1803581-93-2) from Key Analogs


Enhanced Antimicrobial Activity vs. Chloro Analog Against S. aureus

Methyl 5-amino-2-bromobenzoate hydrochloride exhibits quantifiably superior antibacterial activity against Staphylococcus aureus compared to its 2-chloro analog. In a standardized broth microdilution assay, the target compound demonstrated a Minimum Inhibitory Concentration (MIC) of 75 µg/mL. This represents a 25% improvement in potency over the comparator, methyl 5-amino-2-chlorobenzoate, which displayed an MIC of 100 µg/mL against the same strain.

Antimicrobial Antibacterial Minimum Inhibitory Concentration (MIC)

Antiviral Activity as a Precursor to HBV Inhibitors

Methyl 5-amino-2-bromobenzoate hydrochloride serves as a key synthetic intermediate for antiviral agents targeting Hepatitis B Virus (HBV). While the compound itself is an intermediate, the derived active pharmaceutical ingredients (APIs) synthesized from this scaffold have demonstrated potent antiviral activity with EC₅₀ values ranging from 1.1 to 7.7 µM in cell-based assays against HBV replication. This performance is a class-level indicator of the utility of the 5-amino-2-bromobenzoate scaffold, providing a baseline for expected activity in related antiviral programs.

Antiviral Hepatitis B Virus (HBV) EC50

Favorable Cytotoxicity Profile Supporting Biological Applications

In vitro cytotoxicity studies on methyl 5-amino-2-bromobenzoate hydrochloride indicate a favorable safety window for cellular applications. The compound exhibits a CC₅₀ (concentration causing 50% cytotoxicity) greater than 80 µM across multiple cell lines. This low cytotoxicity profile is a critical differentiator when selecting building blocks for medicinal chemistry, as it suggests that modifications to the core structure are less likely to introduce inherent toxicity, a key advantage over more cytotoxic scaffolds.

Cytotoxicity CC₅₀ Safety Profile

Physical Form Differentiation: Hydrochloride Salt vs. Free Base

Methyl 5-amino-2-bromobenzoate hydrochloride (CAS 1803581-93-2) offers a distinct physical form advantage over its free base counterpart (CAS 6942-37-6). The free base is a liquid at room temperature with a boiling point of 313.2°C at 760 mmHg , while the hydrochloride salt is a solid that is more amenable to precise weighing and formulation in aqueous solutions. This difference in physical state and enhanced aqueous solubility makes the hydrochloride salt the preferred form for biological assays and certain synthetic protocols where the liquid free base would be less convenient or unsuitable.

Solubility Formulation Salt Form

Best Research and Industrial Application Scenarios for Methyl 5-amino-2-bromobenzoate Hydrochloride (CAS 1803581-93-2)


Development of Novel Antibacterial Agents Targeting Gram-Positive Pathogens

Given its demonstrably lower MIC against Staphylococcus aureus compared to its chloro analog , methyl 5-amino-2-bromobenzoate hydrochloride is a logical starting material or scaffold for medicinal chemistry programs focused on developing new antibacterial agents. Researchers can leverage this quantitative advantage to design and synthesize a library of derivatives for further structure-activity relationship (SAR) studies.

Synthesis of HBV Antiviral Drug Candidates

This compound is a validated intermediate for the synthesis of antiviral agents with potent activity against Hepatitis B Virus (HBV). The documented EC₅₀ range of 1.1-7.7 µM for compounds derived from this scaffold provides a strong, data-driven rationale for its use in antiviral drug discovery projects. It can be utilized as a core building block for generating novel chemical entities targeting HBV replication.

Medicinal Chemistry Optimization for Low Cytotoxicity

The low cytotoxicity profile of this compound (CC₅₀ > 80 µM) makes it an attractive starting point for medicinal chemists concerned with minimizing off-target cellular effects. When designing new biologically active molecules, this building block can be incorporated with a higher degree of confidence that the final compound will possess a favorable therapeutic index compared to scaffolds with known or suspected cytotoxicity.

Aqueous-Based Chemical Biology Assays and Formulation

For researchers conducting biological assays in aqueous media or developing water-based formulations, the hydrochloride salt form (CAS 1803581-93-2) is the optimal choice over the liquid free base . The improved aqueous solubility simplifies the preparation of dosing solutions and reduces the need for organic co-solvents like DMSO, which can introduce confounding variables in cellular assays.

Technical Documentation Hub

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